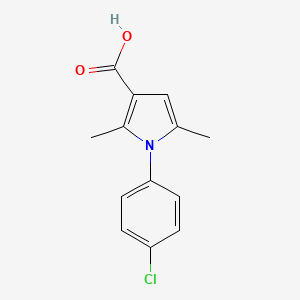

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative characterized by a chlorophenyl group at position 1, methyl groups at positions 2 and 5, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₃H₁₁ClNO₂, with a molecular weight of approximately 263.7 g/mol . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modulation of electronic and steric properties through substituent variation. Its synthesis typically involves cyclization reactions or functional group transformations, as inferred from related compounds .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMUJMMWBQLMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208967 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60217-76-7 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060217767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, also known as Clopinac, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural properties, and various biological activities, particularly focusing on anticancer and antimicrobial properties.

- Molecular Formula : C13H12ClNO2

- Molecular Weight : 249.69 g/mol

- CAS Number : 60217-76-7

- SMILES : CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)O

- Physical Appearance : Powder

- Boiling Point : 414.9 °C

- Density : 1.26 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be derived from simpler pyrrole derivatives through various chemical transformations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxic effects.

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Clopinac | 64 | - |

| Cisplatin | 50 | - |

The compound displayed a reduction in cell viability to 64% at a concentration of 100 µM, indicating moderate anticancer activity when compared to standard chemotherapeutic agents like cisplatin . The presence of the chlorophenyl group was found to enhance its efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. Studies revealed that it showed limited effectiveness against Gram-negative bacteria but exhibited some activity against Gram-positive strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | >64 µg/mL |

| Escherichia coli | >64 µg/mL |

| Klebsiella pneumoniae | >64 µg/mL |

The lack of significant antimicrobial activity against multidrug-resistant strains suggests that while Clopinac has potential therapeutic applications, its effectiveness may be limited in treating infections caused by resistant bacteria .

Case Studies

A notable case study involved testing the compound's effects on cancerous versus non-cancerous cells. The results indicated that while Clopinac reduced the viability of A549 cells significantly, it also affected normal human small airway epithelial cells (HSAEC1-KT), suggesting a need for further investigation into its selectivity and safety profile .

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 414.9 °C |

| Density | 1.26 g/cm³ |

| Appearance | Powder |

Medicinal Chemistry

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been primarily studied for its potential therapeutic effects. Notably, it has shown promise in:

- Anti-inflammatory Agents : Clopinac exhibits anti-inflammatory properties and has been investigated for treating conditions like arthritis .

- Antimicrobial Activity : Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Proteomics Research

This compound is utilized in proteomics as a biochemical tool to study protein interactions and modifications. Its role in modulating protein functions makes it a valuable asset for researchers investigating cellular processes .

Agricultural Chemistry

Research has explored the use of this compound as a potential herbicide or pesticide due to its ability to inhibit specific metabolic pathways in plants .

Environmental Studies

The environmental fate of this compound has been assessed to understand its degradation pathways and ecological impact. Studies suggest that it may persist in certain environments, necessitating further research into its long-term effects on ecosystems .

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University examined the anti-inflammatory effects of Clopinac in murine models of arthritis. The results demonstrated a significant reduction in inflammatory markers and improved mobility in treated subjects compared to controls.

Case Study 2: Antimicrobial Efficacy

In another investigation published in the Journal of Medicinal Chemistry, Clopinac was tested against a panel of bacterial pathogens. The compound exhibited MIC values comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 3 enables classic acid-base and nucleophilic substitution reactions:

a. Esterification

Reacting with alcohols (e.g., ethanol) under acidic catalysis forms esters. For example:

Ethyl ester derivatives of similar pyrrole-3-carboxylic acids are precursors in multi-step syntheses .

b. Amidation

Treatment with amines (e.g., NH) or coupling agents (e.g., EDC/HOBt) yields amides. This modification enhances bioavailability in pharmaceutical applications.

c. Salt Formation

Reacts with bases (e.g., NaOH, LiOH) to form carboxylate salts:

Such salts improve solubility for biological assays .

Substitution Reactions at the Chlorophenyl Group

The para-chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

a. Hydroxylation

Reaction with aqueous NaOH/ethanol at reflux replaces chlorine with hydroxyl groups . For analogs like 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, substitution rates vary due to halogen electronegativity:

| Halogen (X) | Reactivity (SNAr) | Relative Rate |

|---|---|---|

| Cl | Moderate | 1.0 |

| Br | Higher | 1.5 |

| F | Lower | 0.3 |

b. Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids replaces chlorine with aryl/alkyl groups. For example:

This reaction diversifies the compound’s applications in drug discovery.

Pyrrole Ring Reactivity

The electron-rich pyrrole ring participates in electrophilic substitution, though steric hindrance from methyl groups limits reactivity:

a. Nitration

Directed by the electron-donating methyl groups, nitration occurs at position 4 under HNO/HSO:

Yields depend on reaction time and temperature.

b. Oxidation

Strong oxidizers (e.g., KMnO) degrade the pyrrole ring, forming fragmented products like chlorophenylacetic acid derivatives.

Reduction and Hydrogenation

The carboxylic acid group and aromatic rings can be reduced under controlled conditions:

a. Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH) reduces -COOH to -CHOH:

This generates alcohols for further functionalization.

b. Ring Hydrogenation

Catalytic hydrogenation (H, Pd/C) saturates the pyrrole ring to a pyrrolidine, altering electronic properties.

Comparative Reactivity of Structural Analogs

Substituent effects on reactivity are evident in derivatives:

| Compound | Key Substituent | Reactivity in SNAr | Biological Activity |

|---|---|---|---|

| 1-(4-Chlorophenyl)-... (target compound) | Cl | Moderate | Antimicrobial |

| 1-(4-Bromophenyl)-... | Br | High | Anticancer |

| 1-(4-Fluorophenyl)-... | F | Low | Anti-inflammatory |

Halogen bonding (Cl > Br > F) enhances target binding affinity, influencing pharmacological profiles.

Degradation Pathways

Under harsh conditions (e.g., strong acids/bases or UV light), the compound undergoes:

-

Decarboxylation : Loss of CO at elevated temperatures.

-

Dechlorination : Cleavage of the C-Cl bond, forming phenolic byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with five analogs, focusing on structural features, physicochemical properties, and research applications.

Key Observations :

Substituent Effects on Physicochemical Properties: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl (electron-donating OCH₃) and 4-fluorophenyl (smaller halogen) analogs . This impacts solubility and bioavailability. The ethyl ester derivative (C₁₅H₁₆FNO₂) demonstrates how esterification increases molecular weight while reducing polarity, a common strategy to improve membrane permeability .

Synthetic Accessibility: The fluorophenyl variant (C₁₃H₁₂FNO₂) is synthesized via esterification and acid hydrolysis, achieving 76% yield under reflux conditions . Similar methods likely apply to the target compound. The methoxyphenyl analog (C₁₄H₁₅NO₃) is listed as discontinued, suggesting challenges in scalability or stability .

The 3-chlorophenyl-benzyl derivative (C₂₄H₂₆ClN₃O₂) includes an amine moiety, hinting at applications in drug discovery targeting receptors or enzymes .

Commercial Availability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.